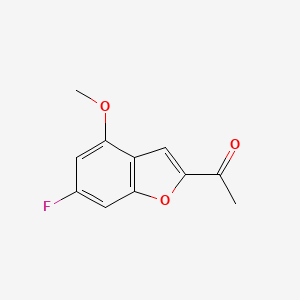

1-(6-Fluoro-4-methoxybenzofuran-2-yl)ethanone

Cat. No. B8370473

M. Wt: 208.18 g/mol

InChI Key: WSKGOMLBWVAANK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09303065B2

Procedure details

To a solution of a mixture of 4-fluoro-2-hydroxy-6-methoxybenzaldehyde and 2-fluoro-6-hydroxy-4-methoxybenzaldehyde (Example 36A, 4.63 g, 27.2 mmol) in acetonitrile (49.7 mL, 952 mmol) was added potassium iodide (0.903 g, 5.44 mmol), cesium carbonate (9.75 g, 29.9 mmol) and 1-chloropropan-2-one (2.395 mL, 28.6 mmol). The mixture was stirred at r.t. for 2 h, was treated with 0.1 eq of cesium carbonate and heated to 60° C. for 1 h and 80° C. for another hour. The reaction was left overnight at r.t., then filtered over a small pad of silica and rinsed with ethyl acetate (approx 500 mL). The residue obtained after concentration was purified by silica gel chromatography (ISCO, 120 g of silica with 100% toluene using UV at 315 nm, then polarity was increased over time up to 10% ethyl acetate). The fractions were evaporated to give a 7:1 mixture of the desired/undesired isomers which was recrystallized overnight with ethyl acetate. The title material was obtained (216 mgs, 3.8%) as colorless crystals. LC (Method B): 1.928 min. LCMS (APCI) calcd for C11H10FO3 [M+H]+ m/z 209.06, found 209.1. 1H NMR (CDCl3, 400 MHz) δ ppm: 7.55-7.61 (m, 1H), 6.78-6.99 (m, 1H), 6.46-6.53 (m, 1H), 3.96 (s, 3H), 2.55-2.60 (m, 3H).

Name

cesium carbonate

Quantity

9.75 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:5]([CH:6]=O)=[C:4]([OH:12])[CH:3]=1.FC1[CH:21]=[C:20]([O:22]C)[CH:19]=C(O)C=1C=O.C(#N)C.[I-].[K+].C(=O)([O-])[O-].[Cs+].[Cs+].ClCC(=O)C>>[F:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:5]2[CH:6]=[C:19]([C:20](=[O:22])[CH3:21])[O:12][C:4]=2[CH:3]=1 |f:3.4,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC(=C(C=O)C(=C1)OC)O

|

|

Name

|

|

|

Quantity

|

4.63 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=O)C(=CC(=C1)OC)O

|

|

Name

|

|

|

Quantity

|

49.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

0.903 g

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[K+]

|

|

Name

|

cesium carbonate

|

|

Quantity

|

9.75 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Cs+].[Cs+]

|

|

Name

|

|

|

Quantity

|

2.395 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(C)=O

|

Step Three

|

Name

|

cesium carbonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Cs+].[Cs+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at r.t. for 2 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 60° C. for 1 h and 80° C. for another hour

|

|

Duration

|

1 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction was left overnight at r.t.

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered over a small pad of silica

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with ethyl acetate (approx 500 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue obtained

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

after concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified by silica gel chromatography (ISCO, 120 g of silica with 100% toluene using UV at 315 nm

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

polarity was increased over time up to 10% ethyl acetate)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The fractions were evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a 7:1 mixture of the desired/undesired isomers which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recrystallized overnight with ethyl acetate

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |